3-(Hydroxymethyl)-1-methyl-3-phenylpyrrolidine-2,5-dione
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Overview
Description
3-(Hydroxymethyl)-1-methyl-3-phenylpyrrolidine-2,5-dione is an organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by a pyrrolidine ring substituted with a hydroxymethyl group, a methyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-1-methyl-3-phenylpyrrolidine-2,5-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a phenyl-substituted pyrrolidine with formaldehyde in the presence of a base to introduce the hydroxymethyl group . The reaction conditions often include the use of aqueous formaldehyde (37-41%) in a basic medium .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction parameters is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxymethyl)-1-methyl-3-phenylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-(Hydroxymethyl)-1-methyl-3-phenylpyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)-1-methyl-3-phenylpyrrolidine-2,5-dione involves its interaction with molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The phenyl group may contribute to the compound’s hydrophobic interactions and binding affinity with target proteins .
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethylhydantoin: A hydantoin derivative with similar structural features.
Phenytoin: Another hydantoin derivative used as an anticonvulsant.
Nitrofurantoin: A nitrofuran derivative with antibacterial properties.
Uniqueness
3-(Hydroxymethyl)-1-methyl-3-phenylpyrrolidine-2,5-dione is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. The presence of the hydroxymethyl group allows for specific interactions and reactions that are not observed in other similar compounds .
Properties
CAS No. |
50275-66-6 |
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Molecular Formula |
C12H13NO3 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
3-(hydroxymethyl)-1-methyl-3-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C12H13NO3/c1-13-10(15)7-12(8-14,11(13)16)9-5-3-2-4-6-9/h2-6,14H,7-8H2,1H3 |
InChI Key |
YSAJSJFXHIRBLF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CC(C1=O)(CO)C2=CC=CC=C2 |
Origin of Product |
United States |
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